

# dl-Modhephene: A Comparative Analysis of Theoretical and Experimental Properties

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## Compound of Interest

Compound Name: *dl-Modhephene*

Cat. No.: *B15437454*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of **dl-Modhephene**, a sesquiterpene with a unique propellane skeleton. This document summarizes key physicochemical and spectroscopic data, offers detailed experimental protocols for its synthesis and characterization, and presents relevant biological context.

## Comparison of Physicochemical Properties

A summary of the computed theoretical properties and known experimental data for **dl-Modhephene** is presented below. Theoretical values are derived from computational models and provide estimations of molecular characteristics, while experimental values represent empirically measured properties.

Property	Theoretical Value	Experimental Value	Method/Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	C <sub>15</sub> H <sub>24</sub>	Mass Spectrometry
Molecular Weight	204.35 g/mol	204.35 g/mol	Mass Spectrometry
XLogP3	5.1	Not Available	Computed by XLogP3 3.0
Topological Polar Surface Area	0 Å <sup>2</sup>	Not Available	Computed by Cactvs 3.4.8.18
Kovats Retention Index	Not Available	1374, 1383	Gas Chromatography

## Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The experimentally observed <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **dl-Modhephene** are crucial for its identification and characterization.

### <sup>1</sup>H and <sup>13</sup>C NMR Data

Carbon No.	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm)	Multiplicity	Coupling Constant (J in Hz)
1	49.8	-	-	-
2	138.4	5.12	d	6.0
3	129.8	-	-	-
4	34.5	1.95-2.10	m	-
5	42.1	1.60-1.75	m	-
6	25.9	1.40-1.55	m	-
7	40.2	1.60-1.75	m	-
8	48.7	1.80-1.95	m	-
9	35.1	1.40-1.55	m	-
10	50.2	-	-	-
11	29.8	1.05	s	-
12	29.8	1.05	s	-
13	25.4	1.65	s	-
14	22.9	0.98	d	7.0
15	21.6	0.95	d	7.0

Note: The specific assignments are based on data reported in total synthesis literature and may vary slightly depending on the solvent and instrument used.

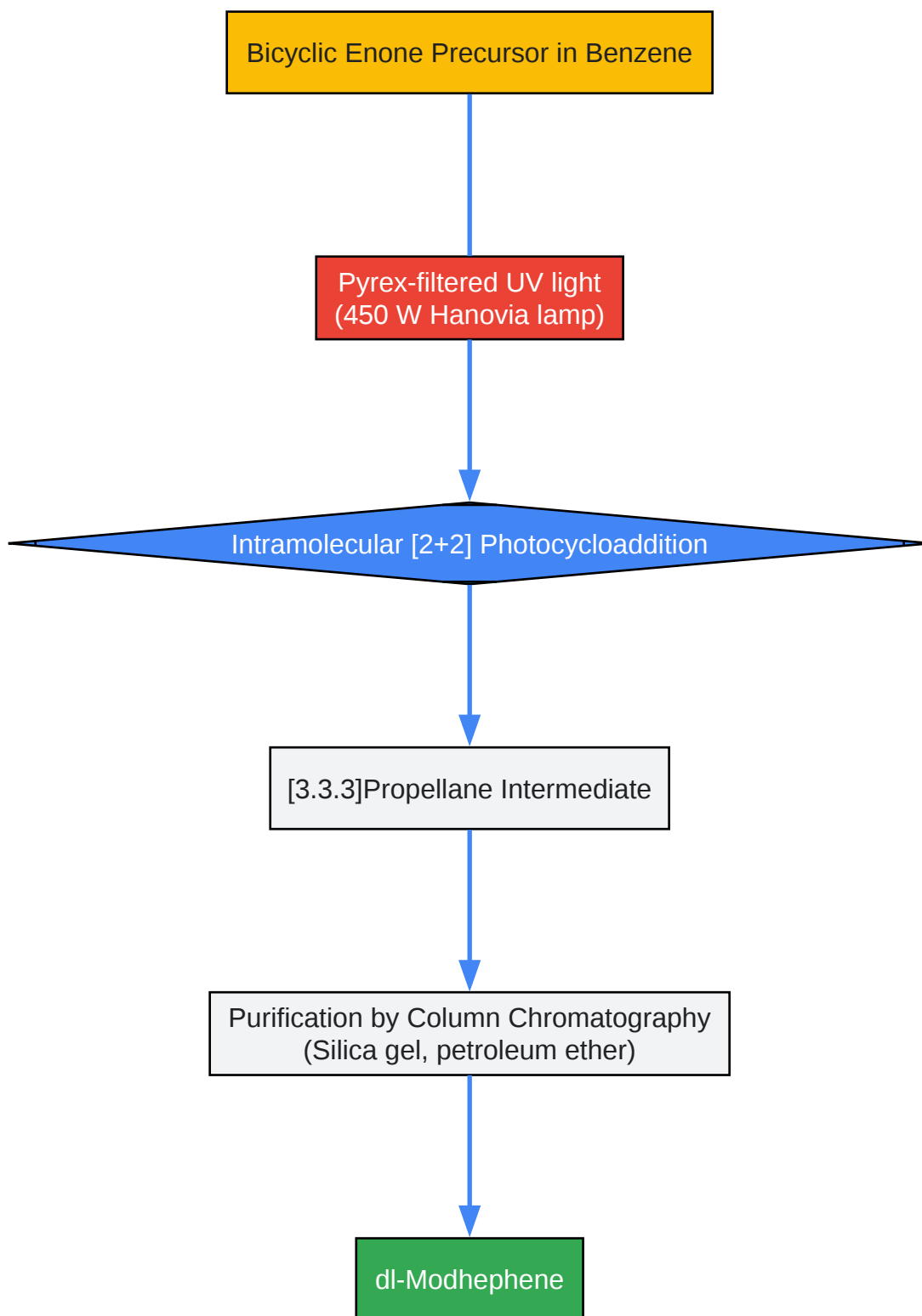
## Experimental Protocols

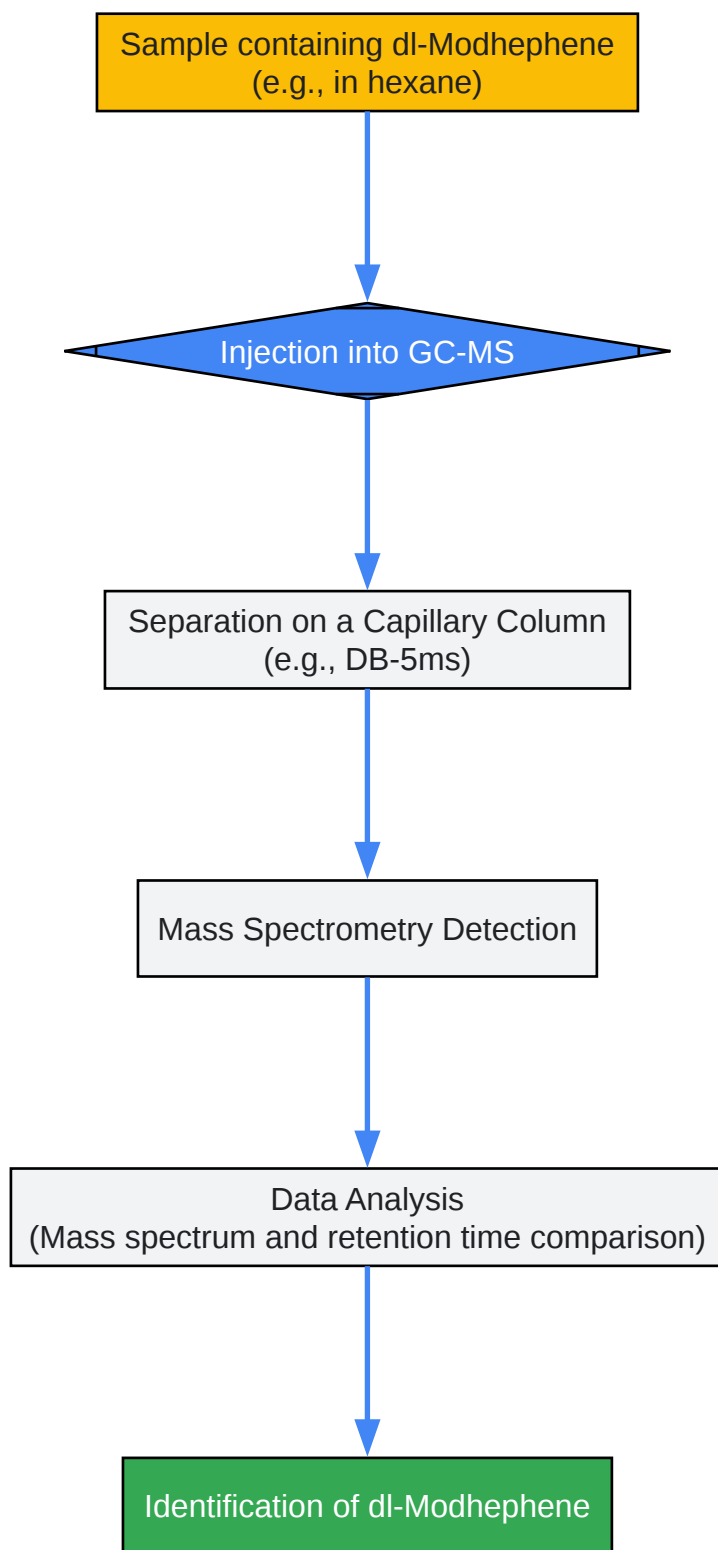
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and characterization of **dl-Modhephene**.

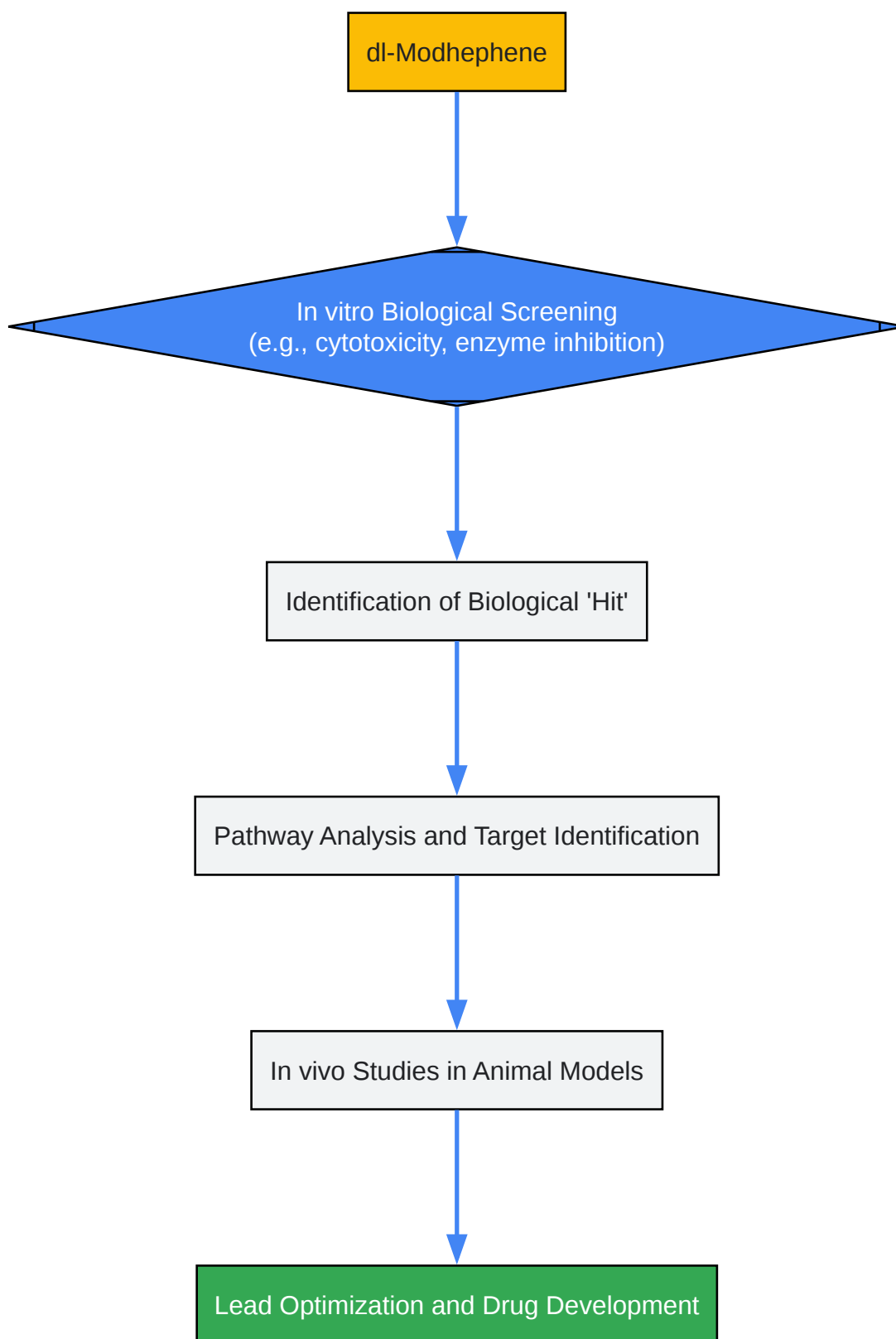
## Total Synthesis of dl-Modhephene (Mehta, 1985)

The total synthesis of (±)-modhephene has been achieved through various strategies. One notable approach involves an intramolecular [2+2] photocycloaddition of a substituted cyclohexenone. A key step in this synthesis is the photochemical transformation of a bicyclic enone precursor.

Experimental Workflow for a Key Photochemical Step:







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